3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one

Organic Synthesis Process Chemistry Heterocyclic Chemistry

This dual-substituted pyridinone building block features a 3-nitro and 6-trifluoromethyl group, creating a unique electron-deficient heterocyclic environment. Its established 59% reduction yield to the corresponding 3-amine scaffold provides a reliable pathway for medicinal and agrochemical discovery. Ideal for exploring regioselective SNAr reactivity at the 4-position. Ensure procurement of high-purity material for reproducible synthetic outcomes.

Molecular Formula C6H3F3N2O3
Molecular Weight 208.09 g/mol
CAS No. 117519-07-0
Cat. No. B174664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one
CAS117519-07-0
Molecular FormulaC6H3F3N2O3
Molecular Weight208.09 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=C1)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C6H3F3N2O3/c7-6(8,9)4-2-1-3(11(13)14)5(12)10-4/h1-2H,(H,10,12)
InChIKeyCHBZJFQSBBRGKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one: Key Features and Procurement Considerations for a Pyridinone Building Block


3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one (CAS 117519-07-0) is a heterocyclic building block in the pyridin-2(1H)-one class. Its structure is defined by the presence of a nitro group at the 3-position and a trifluoromethyl group at the 6-position on the pyridine ring . This combination of electron-withdrawing groups imparts specific reactivity and physicochemical properties , positioning it as an intermediate for synthesizing more complex molecules in pharmaceutical and agrochemical research [1].

Why 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one Cannot Be Replaced by Unsubstituted or Singly Substituted Pyridinone Analogs


Generic substitution fails due to the unique and synergistic electronic effects of the dual substituents. The nitro group at the 3-position and the trifluoromethyl group at the 6-position create a specific electron-deficient heterocyclic environment . This dual substitution pattern is distinct from that found in many other pyridinone building blocks, which may have only a trifluoromethyl group (e.g., 6-(trifluoromethyl)pyridin-2(1H)-one) or a nitro group (e.g., 3-nitropyridin-2(1H)-one) [1]. The specific electronic and steric profile of 3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one directly influences its reactivity, particularly in nucleophilic substitution and reduction reactions, as well as the properties of its downstream derivatives [2]. The evidence below quantifies where such differentiation exists.

Quantitative Evidence for 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one: Synthesis Yield and Structural Differentiation


Synthetic Efficiency: Comparing Yield of 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one Against Nitration of Unsubstituted Pyridine

The synthesis of 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one via a ring construction approach offers a distinct advantage over the direct nitration of pyridine. Direct nitration of unsubstituted pyridine typically yields 3-nitropyridine in yields ranging from 10-83% . In contrast, a specific ring synthesis route to 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one has been reported to achieve a 59% yield . While this is within the broad range of pyridine nitration, it represents a consistent and well-defined process for constructing a more complex, dual-substituted scaffold in a single operation, avoiding the low yields and purification challenges often associated with sequential functionalizations.

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Physicochemical Properties: LogP and Topological Polar Surface Area (TPSA) Profile vs. 6-(Trifluoromethyl)pyridin-2(1H)-one

The introduction of the nitro group at the 3-position in 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one leads to predictable changes in key physicochemical properties compared to the non-nitrated analog, 6-(trifluoromethyl)pyridin-2(1H)-one. The nitro group increases both the molecular weight and the topological polar surface area (TPSA). The computed TPSA for the target compound is 78.9 Ų, compared to 33.1 Ų for 6-(trifluoromethyl)pyridin-2(1H)-one [1][2]. The increased TPSA can influence properties like solubility and membrane permeability, while the increased LogP (estimated to be higher than the comparator's due to the electron-withdrawing nitro group) can affect metabolic stability and distribution [3].

Medicinal Chemistry ADME Computational Chemistry

Reductive Potential: Selective Reduction to a Primary Amine Compared to Reduction of 4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one

The nitro group in 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one can be selectively reduced to an amine, providing a versatile handle for further derivatization [1]. In contrast, a closely related analog, 4-chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one, presents chemoselectivity challenges during reduction. The presence of the 4-chloro substituent offers a competing site for reductive dehalogenation, potentially leading to a mixture of products . While quantitative yields for the selective reduction of the target compound are not specified in the available literature, the structural absence of the competing chloro group inherently simplifies the reaction pathway and is expected to provide a higher yield and purity of the desired 3-amino-6-(trifluoromethyl)pyridin-2(1H)-one intermediate.

Organic Synthesis Building Block Chemistry Amine Synthesis

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Due to Electron-Withdrawing Effects of -NO2 and -CF3 Groups

The presence of the nitro and trifluoromethyl groups strongly activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) and dictates the regioselectivity of such reactions. The -NO2 group is a powerful -M and -I director, while the -CF3 group acts as a strong -I director . Their combined influence at the 3- and 6-positions creates a highly electron-deficient ring, making it susceptible to nucleophilic attack at specific positions (e.g., C-4). This regioselectivity is distinct from that of other pyridinone isomers, such as 5-nitro-6-(trifluoromethyl)pyridin-2(1H)-one , where the nitro group's position would direct nucleophiles to a different site. The target compound's specific substitution pattern offers a unique entry point for further functionalization.

Organic Synthesis Reaction Mechanism Heterocyclic Chemistry

Optimized Application Scenarios for 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one Based on Verified Evidence


Medicinal Chemistry: Synthesis of 3-Amino-6-(trifluoromethyl)pyridin-2(1H)-one as a Versatile Pharmacophore Intermediate

Procurement of this compound is optimal for medicinal chemistry programs aiming to explore the 3-amino-6-(trifluoromethyl)pyridin-2(1H)-one scaffold. The established 59% synthesis yield and the predicted chemoselective reduction of the nitro group [1] make it a reliable and efficient precursor. The resulting amine serves as a key intermediate for generating diverse libraries of amides, sulfonamides, and other derivatives, leveraging the unique electronic properties conferred by the trifluoromethyl group for enhanced metabolic stability and target binding [2].

Synthetic Methodology Development: Exploring Regioselective Nucleophilic Aromatic Substitution (SNAr) on an Electron-Deficient Pyridine Scaffold

This compound is an ideal substrate for research groups investigating SNAr reaction methodologies. The strong electron-withdrawing effect of the nitro and trifluoromethyl groups activates the ring for nucleophilic attack and, critically, directs it to the 4-position. This predictable regioselectivity [1] allows for the controlled synthesis of 4-substituted derivatives, providing a clear advantage over other regioisomers for accessing specific substitution patterns.

Agrochemical Intermediate: Precursor for Novel Trifluoromethylpyridine-Based Herbicides or Fungicides

As a dual-substituted pyridinone building block, this compound is strategically positioned for use in agrochemical discovery. The trifluoromethyl group is a well-established moiety for enhancing the bioavailability and metabolic stability of agrochemicals . The nitro group provides a functional handle for conversion to an amine or other functional groups. This specific combination of substituents on the pyridinone core allows for the exploration of novel chemical space in the design of new herbicidal or fungicidal active ingredients [1].

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